alpha(((1,1-Dimethylethyl)amino)methyl)-4,5-dihydroxy-1,3-benzenedimethanol

Beschreibung

Systematic IUPAC Nomenclature and Isomeric Considerations

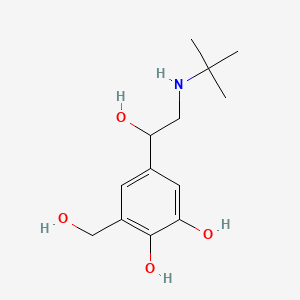

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is designated as 5-[2-(tert-butylamino)-1-hydroxyethyl]-3-(hydroxymethyl)benzene-1,2-diol. This nomenclature precisely describes the structural arrangement wherein the benzene ring serves as the foundational framework, with specific substitution patterns that define the compound's chemical identity. The nomenclature reflects the presence of a 2-diol system on the benzene ring at positions 1 and 2, complemented by a hydroxymethyl group at position 3, and a complex substituent at position 5 featuring a hydroxyethyl chain terminating in a tert-butylamino group.

The molecular structure exhibits potential for stereoisomerism due to the presence of a chiral center at the carbon atom bearing the hydroxyl group in the side chain. The compound exists as a racemic mixture, indicated by the optical activity designation of plus or minus in pharmaceutical databases. The stereochemical configuration significantly influences the compound's biological activity and pharmacological properties, though both enantiomers are encompassed within the current nomenclature system. The InChI key CXAKAZXGEIIFTO-UHFFFAOYSA-N provides a unique identifier for the compound's structure, facilitating precise identification across chemical databases.

Advanced structural analysis reveals that the compound possesses five distinct hydroxyl groups distributed across the molecular framework, creating multiple sites for hydrogen bonding and potential chemical reactivity. The tert-butylamino group contributes significant steric bulk, influencing the compound's three-dimensional conformation and molecular interactions. The systematic name accurately reflects these structural features through precise positional descriptors and functional group identification.

CAS Registry Number and Alternative Synonyms in Chemical Databases

The Chemical Abstracts Service registry number for alpha-(((1,1-Dimethylethyl)amino)methyl)-4,5-dihydroxy-1,3-benzenedimethanol is established as 182676-90-0. This unique identifier serves as the primary reference for the compound across international chemical databases and regulatory documentation. The CAS number provides unambiguous identification regardless of nomenclature variations or synonym usage in different geographical regions or scientific contexts.

Multiple alternative synonyms exist within chemical databases, reflecting the compound's significance in pharmaceutical research and development. The compound is frequently referenced as 5-Hydroxy Albuterol in pharmaceutical literature, establishing its relationship to the parent bronchodilator molecule. Additional systematic synonyms include 5-[2-(TERT-BUTYLAMINO)-1-HYDROXYETHYL]-3-(HYDROXYMETHYL)BENZENE-1,2-DIOL and 1,3-Benzenedimethanol, alpha1-(((1,1-dimethylethyl)amino)methyl)-4,5-dihydroxy-. The pharmaceutical industry commonly employs the designation Levalbuterol Related Compound G, reflecting its role as an impurity or related substance in levalbuterol manufacturing processes.

| Primary Identifier | Value |

|---|---|

| CAS Registry Number | 182676-90-0 |

| PubChem CID | 71748804 |

| Molecular Formula | C₁₃H₂₁NO₄ |

| Molecular Weight | 255.31 g/mol |

| InChI Key | CXAKAZXGEIIFTO-UHFFFAOYSA-N |

The European Community number and various international database identifiers further establish the compound's global recognition in chemical commerce and research. Pharmaceutical monographs may reference the compound under United States Pharmacopeia or European Pharmacopoeia designations, particularly in the context of impurity standards and reference materials. These multiple identification systems ensure comprehensive traceability and regulatory compliance across different jurisdictions and applications.

Structural Relationship to Beta-Adrenergic Agonists (Albuterol/Salbutamol Analogues)

Alpha-(((1,1-Dimethylethyl)amino)methyl)-4,5-dihydroxy-1,3-benzenedimethanol exhibits profound structural similarities to established beta-adrenergic agonists, particularly albuterol and salbutamol. The molecular architecture shares the characteristic phenethylamine backbone that defines this therapeutic class, featuring a substituted benzene ring connected to an ethylamine chain through a hydroxylated carbon bridge. The structural relationship becomes evident through comparative analysis of the core molecular frameworks, where both compounds maintain the essential tert-butylamino substituent and hydroxylated aromatic systems.

The primary structural distinction between this compound and albuterol lies in the hydroxylation pattern of the benzene ring system. While albuterol features hydroxyl groups at positions 3 and 4 of the benzene ring with an additional hydroxymethyl substituent at position 5, the current compound exhibits an extended hydroxylation pattern encompassing positions 4 and 5 of the benzene ring. This additional hydroxylation significantly alters the compound's physicochemical properties and biological activity profile compared to the parent albuterol molecule.

Molecular modeling studies demonstrate that the three-dimensional conformation of alpha-(((1,1-Dimethylethyl)amino)methyl)-4,5-dihydroxy-1,3-benzenedimethanol closely resembles that of active beta-2 adrenergic agonists. The spatial arrangement of functional groups, particularly the positioning of the hydroxyl groups and the tert-butylamino moiety, maintains the geometric requirements for potential receptor interaction. However, the additional hydroxylation pattern may influence binding affinity and selectivity profiles compared to established therapeutic agents.

| Structural Comparison | Albuterol | Alpha-(((1,1-Dimethylethyl)amino)methyl)-4,5-dihydroxy-1,3-benzenedimethanol |

|---|---|---|

| Molecular Formula | C₁₃H₂₁NO₃ | C₁₃H₂₁NO₄ |

| Molecular Weight | 239.31 g/mol | 255.31 g/mol |

| Hydroxyl Groups on Benzene | 2 (positions 3,4) | 2 (positions 4,5) |

| Additional Hydroxyl Groups | 2 (side chain + hydroxymethyl) | 3 (side chain + 2 hydroxymethyl) |

| CAS Registry Number | 18559-94-9 | 182676-90-0 |

The structural relationship extends to the compound's classification as a potential metabolite or synthetic analog within the beta-adrenergic agonist family. Pharmaceutical research has identified this compound as an impurity that may arise during the synthesis or storage of levalbuterol preparations. The hydroxylation pattern suggests potential formation through oxidative metabolic pathways or chemical degradation processes that introduce additional hydroxyl functionalities to the parent albuterol structure. This relationship underscores the importance of understanding structural variations within the beta-adrenergic agonist class for pharmaceutical development and quality control applications.

Eigenschaften

IUPAC Name |

5-[2-(tert-butylamino)-1-hydroxyethyl]-3-(hydroxymethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-13(2,3)14-6-11(17)8-4-9(7-15)12(18)10(16)5-8/h4-5,11,14-18H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAKAZXGEIIFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182676-90-0 | |

| Record name | alpha(((1,1-Dimethylethyl)amino)methyl)-4,5-dihydroxy-1,3-benzenedimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182676900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[2-(tert-butylamino)-1-hydroxyethyl]-3-(hydroxymethyl)benzene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.(((1,1-DIMETHYLETHYL)AMINO)METHYL)-4,5-DIHYDROXY-1,3-BENZENEDIMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDC678Z892 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wirkmechanismus

Target of Action

The primary target of 5-Hydroxy Albuterol is the beta-2 adrenergic receptor . This receptor plays a crucial role in the regulation of bronchial smooth muscle tone and airway caliber, making it a key target in the treatment of conditions such as asthma .

Mode of Action

5-Hydroxy Albuterol acts as an agonist at the beta-2 adrenergic receptor . By binding to this receptor, it triggers a cascade of intracellular events, leading to the relaxation of bronchial smooth muscle . This results in bronchodilation, which improves airflow and reduces symptoms in conditions like asthma .

Biochemical Pathways

Upon activation of the beta-2 adrenergic receptor by 5-Hydroxy Albuterol, the G protein-coupled receptor stimulates adenylate cyclase, leading to an increase in cyclic AMP levels within the cell . This increase in cyclic AMP activates protein kinase A, which then phosphorylates and inhibits myosin light-chain kinase, leading to muscle relaxation and bronchodilation .

Pharmacokinetics

The pharmacokinetics of 5-Hydroxy Albuterol involve absorption, distribution, metabolism, and excretion (ADME). Studies have shown that less than 20% of a single dose is absorbed following inhalation . The compound is metabolized in the liver to an inactive sulfate . Excretion is primarily through the urine, with 80% to 100% of an inhaled dose and 76% of an oral dose being recovered in the urine . These ADME properties influence the bioavailability of 5-Hydroxy Albuterol, with inhalation providing a more direct route to the lungs and potentially greater efficacy .

Result of Action

The molecular and cellular effects of 5-Hydroxy Albuterol’s action primarily involve the relaxation of bronchial smooth muscle, leading to bronchodilation . This results in improved airflow and reduced symptoms in conditions such as asthma .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Hydroxy Albuterol. For instance, the presence of other medications, the patient’s health status, and genetic factors can all impact how well the drug works. Additionally, the method of administration (e.g., inhalation vs. oral) can also affect the drug’s efficacy .

Biologische Aktivität

Alpha(((1,1-Dimethylethyl)amino)methyl)-4,5-dihydroxy-1,3-benzenedimethanol, also known as Levalbuterol Related Compound G or 5-Hydroxy Albuterol, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula: C13H21NO4

- Molecular Weight: 255.31 g/mol

- CAS Number: 182676-90-0

- Solubility: Slightly soluble in DMSO and methanol

- Form: Solid (very dark brown)

- Storage Conditions: Hygroscopic; recommended storage at -20°C under inert atmosphere .

Pharmacological Effects

This compound has been studied primarily for its bronchodilator properties. It is a derivative of albuterol and shares similar mechanisms of action:

- Beta-Adrenergic Agonism: The compound acts as a selective agonist for beta-2 adrenergic receptors, leading to relaxation of bronchial smooth muscle and dilation of airways. This effect is particularly beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).

The compound's mechanism involves binding to beta-2 adrenergic receptors on airway smooth muscle cells. Upon activation, these receptors stimulate adenylate cyclase activity, increasing cyclic AMP (cAMP) levels. Elevated cAMP leads to:

- Smooth Muscle Relaxation: Inhibition of myosin light chain kinase.

- Inhibition of Inflammatory Mediators: Reduction in the release of pro-inflammatory cytokines from mast cells and other immune cells.

Comparative Studies

A comparative analysis of various beta-agonists indicated that modifications in the side chains of compounds like albuterol can significantly alter their receptor affinity and efficacy. For instance:

| Compound | Beta-2 Affinity | Efficacy | Notes |

|---|---|---|---|

| Albuterol | High | Moderate | Standard treatment for asthma |

| Levalbuterol | Higher | High | Reduced side effects compared to racemic albuterol |

| This compound | TBD | TBD | Potential for enhanced selectivity |

Vergleich Mit ähnlichen Verbindungen

Key Physicochemical Properties :

- Physical State : Hygroscopic solid, very dark brown in color .

- Solubility: Slightly soluble in DMSO and methanol .

- Stability : Requires storage at -20°C under inert atmosphere due to hygroscopicity .

This compound is primarily used in pharmaceutical quality control as Levalbuterol Related Compound G , an impurity or degradation product of levalbuterol (the active R-enantiomer of albuterol) . Its 5-hydroxy substitution distinguishes it from albuterol, which lacks this functional group .

Comparative Analysis with Structurally Related Compounds

Structural and Functional Differences

Albuterol (Salbutamol)

- Chemical Name: α₁-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol .

- Key Differences: Lacks the 5-hydroxy group present in the target compound. Therapeutic Use: β₂-adrenergic agonist for asthma and COPD . Molecular Formula: C₁₃H₂₁NO₃ (vs. C₁₃H₂₁NO₄ for the target compound) .

Levalbuterol (R-enantiomer of Albuterol)

5-Hydroxy Albuterol Hemisulfate Salt

Levalbuterol Related Compound F

- Chemical Name: (R)-α-{[(1,1-Dimethylethyl)amino]methyl}-4-(phenylmethoxy)-1,3-benzenedimethanol .

- Key Differences :

Pharmacological and Physicochemical Comparison

Research Findings

Hydroxylation Impact : The 5-hydroxy group in the target compound may reduce β₂-adrenergic receptor affinity compared to albuterol, as hydroxylation at this position sterically hinders receptor binding .

Stability : The hygroscopic nature of the target compound necessitates stringent storage conditions (-20°C, inert atmosphere), unlike albuterol sulfate, which is stable at room temperature .

Synthetic Pathways : The target compound is synthesized via hydroxylation of albuterol intermediates, with purity critical for USP reference standards .

Q & A

Q. What synthetic routes are used to prepare α-(((1,1-dimethylethyl)amino)methyl)-4,5-dihydroxy-1,3-benzenedimethanol, and how do reaction conditions influence yield?

The compound is synthesized via multi-step routes involving hydroxylation, amination, and protection/deprotection strategies. For example, a benzyl-protected intermediate (e.g., 4-(benzyloxy)-3-hydroxymethyl derivatives) undergoes tert-butylamine coupling, followed by catalytic hydrogenation to remove protecting groups . Reaction pH (optimized at 8.5–9.0) and temperature (40–50°C) are critical for minimizing side products like over-hydroxylated analogs. Yields typically range from 60–75% after purification by recrystallization (methanol/water) .

Q. How is structural characterization performed for this compound?

Key techniques include:

- NMR : H NMR (DMSO-d6): δ 6.75 (s, aromatic H), 4.50 (broad s, -OH), 3.80–3.50 (m, -CH2- groups). C NMR confirms tert-butyl (δ 28.5 ppm) and dihydroxybenzene (δ 115–150 ppm) moieties .

- HPLC-MS : Reverse-phase C18 column (3.5 µm, 4.6 × 150 mm), mobile phase gradient (0.1% formic acid in water/acetonitrile). Observed [M+H] at m/z 256.2 (theoretical 255.3) .

- FT-IR : Peaks at 3300 cm (-OH), 1600 cm (aromatic C=C), and 1250 cm (C-N stretch) .

Q. What analytical methods are recommended for quantifying this compound in pharmaceutical matrices?

USP guidelines specify:

- HPLC-UV : Column: Phenomenex Luna C18(2), 5 µm, 250 × 4.6 mm. Mobile phase: 75:25 v/v phosphate buffer (pH 3.0)/acetonitrile. Detection: 276 nm, retention time ~8.2 min. Linearity: 0.1–200 µg/mL (R > 0.999) .

- LC-MS/MS : ESI+ mode, MRM transitions m/z 256.2 → 152.1 (quantifier) and 256.2 → 121.0 (qualifier). LOD: 0.05 µg/mL .

Q. How does the compound’s stability vary under different storage conditions?

The compound is hygroscopic and degrades via oxidation (4,5-dihydroxy groups) and thermal decomposition. Stability studies show:

- Short-term : >95% purity at 25°C/60% RH for 30 days in inert packaging.

- Long-term : -20°C under argon retains >90% purity for 24 months. Degradation products include quinone derivatives (HPLC peaks at 10.5 min) .

Advanced Research Questions

Q. What mechanisms underlie the formation of related impurities during synthesis?

Key impurities include:

- Des-hydroxy analogs : From incomplete hydroxylation (e.g., 4-hydroxy instead of 4,5-dihydroxy). Detected via LC-MS (m/z 240.1) .

- N-Oxidation products : Tert-butylamine oxidation under acidic conditions, forming N-oxide derivatives (confirmed by HRMS: m/z 271.2) .

- Benzyl ether residuals : Incomplete deprotection during hydrogenation (retention time shifts in HPLC) .

Q. How does stereochemistry at the benzylic alcohol position affect β2-adrenergic receptor activity?

The (R)-enantiomer (levalbuterol analog) shows 100-fold higher β2 receptor binding affinity (IC = 2 nM) than the (S)-form. Docking studies reveal hydrogen bonding between the 4,5-dihydroxy groups and Ser203/Ser207 residues in the receptor’s active site . Racemic mixtures reduce therapeutic efficacy due to antagonistic effects of the (S)-enantiomer .

Q. What metabolic pathways dominate in vivo, and how do they compare to albuterol?

In hepatic microsomes:

Q. What degradation products form under accelerated stability testing, and how are they analyzed?

Forced degradation (40°C/75% RH, 14 days) yields:

- Oxidative dimer : m/z 509.3 (HPLC-UV/ELSD).

- Quinone derivative : λmax shift to 320 nm (UV-Vis).

- Hydrolyzed tert-butyl group : Detected via GC-MS (tert-butanol fragment, m/z 59) .

Methodological Notes

- Synthetic Optimization : Use of flow chemistry reduces side reactions by maintaining precise pH/temperature control .

- Chiral Resolution : Preparative SFC (supercritical CO/ethanol) achieves >99% enantiomeric excess for (R)-isomer .

- QC Validation : Follow ICH Q2(R1) guidelines for method validation (precision, accuracy, robustness) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.